REACTION_CXSMILES
|
[SH:1][C:2]1[NH:10][C:9]2[C:4](=[N:5][CH:6]=[N:7][C:8]=2[NH2:11])[N:3]=1.CC1C=CC2C=CC3C=CC(C)=NC=3C=2N=1.O.O(C(C)(C)C)[Na].[Br:35][C:36]1[C:44](I)=[CH:43][C:39]2[O:40][CH2:41][O:42][C:38]=2[CH:37]=1>[Cu]I.CN(C=O)C>[Br:35][C:36]1[C:44]([S:1][C:2]2[NH:10][C:9]3[C:4](=[N:5][CH:6]=[N:7][C:8]=3[NH2:11])[N:3]=2)=[CH:43][C:39]2[O:40][CH2:41][O:42][C:38]=2[CH:37]=1 |f:1.2|
|
Name
|
|
Quantity
|
602 mg
|
Type
|
reactant
|
Smiles
|
SC1=NC2=NC=NC(=C2N1)N
|
Name
|
|
Quantity
|
81 mg
|
Type
|
reactant
|
Smiles
|
CC1=NC2=C(C=C1)C=CC3=C2N=C(C=C3)C.O
|
Name
|
|
Quantity
|
692 mg
|
Type
|
reactant
|
Smiles
|
O([Na])C(C)(C)C
|
Name
|
|
Quantity
|
3.53 g
|
Type
|
reactant
|
Smiles
|
BrC1=CC2=C(OCO2)C=C1I
|
Name
|
CuI
|
Quantity
|
69 mg
|
Type
|
catalyst
|
Smiles
|
[Cu]I
|
Name
|
|
Quantity
|
24 mL
|
Type
|
solvent
|
Smiles
|
CN(C)C=O
|
Name
|
Teflon
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
110 °C
|
Type
|
CUSTOM
|
Details
|
(110° C.) and magnetically stirred for 24 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
placed in an oil bath
|
Type
|
CUSTOM
|
Details
|
The solvent was removed under high vacuum
|
Type
|
CUSTOM
|
Details
|
the crude purified by column chromatography on silica gel
|
Reaction Time |
24 h |
Name
|
|
Type
|
|
Smiles
|
BrC=1C(=CC2=C(OCO2)C1)SC1=NC2=NC=NC(=C2N1)N
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |